5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine
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Overview
Description
5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound with the molecular formula C5H2ClIN4. It is part of the pyrazolo[4,3-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Similar pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer treatment .
Mode of Action
This interaction can lead to changes in cellular processes, such as cell cycle progression .
Biochemical Pathways
Given its potential role as a cdk2 inhibitor, it may affect the cell cycle regulation pathway . Inhibition of CDK2 can lead to cell cycle arrest, affecting the downstream processes of DNA replication and cell division .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines, suggesting that they may induce cell death . For instance, certain compounds have demonstrated potent dual activity against cell lines and CDK2, leading to significant alterations in cell cycle progression and apoptosis induction within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine typically involves the iodination and chlorination of pyrazolo[4,3-d]pyrimidine. One common method includes the reaction of 5-chloro-1H-pyrazolo[4,3-d]pyrimidine with iodine in the presence of a suitable oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the substituents introduced. For example, substitution with an amine group can yield amino derivatives, while coupling reactions can produce various biaryl compounds .
Scientific Research Applications
5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors, which are potential anticancer agents.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
- 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine
- 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine
Uniqueness
5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both chlorine and iodine atoms allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug discovery .
Properties
IUPAC Name |
5-chloro-3-iodo-2H-pyrazolo[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClIN4/c6-5-8-1-2-3(9-5)4(7)11-10-2/h1H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWWANYXJYREEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC2=C(NN=C21)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClIN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1622290-26-9 |
Source
|
Record name | 5-chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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